Cas no 503469-38-3 (5-(aminomethyl)thiophene-3-carboxylic acid)

5-(aminomethyl)thiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenecarboxylicacid,5-(aminomethyl)-(9CI)
- 5-(aminomethyl)thiophene-3-carboxylic acid
- EN300-1608966
- DB-271949
- 503469-38-3
- SCHEMBL13614249
- AKOS017413466
- 3-Thiophenecarboxylic acid, 5-(aminomethyl)-
-
- Inchi: InChI=1S/C6H7NO2S/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H,8,9)
- InChI Key: CGZIAHDHOVMWQN-UHFFFAOYSA-N
- SMILES: C1=C(SC=C1C(=O)O)CN
Computed Properties
- Exact Mass: 157.01974964g/mol
- Monoisotopic Mass: 157.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.6Ų
- XLogP3: -2.3
5-(aminomethyl)thiophene-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1608966-1.0g |
5-(aminomethyl)thiophene-3-carboxylic acid |
503469-38-3 | 1g |
$914.0 | 2023-06-04 | ||
Enamine | EN300-1608966-0.5g |
5-(aminomethyl)thiophene-3-carboxylic acid |
503469-38-3 | 0.5g |
$877.0 | 2023-06-04 | ||
Enamine | EN300-1608966-10000mg |
5-(aminomethyl)thiophene-3-carboxylic acid |
503469-38-3 | 10000mg |
$3929.0 | 2023-09-23 | ||
Enamine | EN300-1608966-2500mg |
5-(aminomethyl)thiophene-3-carboxylic acid |
503469-38-3 | 2500mg |
$1791.0 | 2023-09-23 | ||
Enamine | EN300-1608966-5.0g |
5-(aminomethyl)thiophene-3-carboxylic acid |
503469-38-3 | 5g |
$2650.0 | 2023-06-04 | ||
Enamine | EN300-1608966-0.05g |
5-(aminomethyl)thiophene-3-carboxylic acid |
503469-38-3 | 0.05g |
$768.0 | 2023-06-04 | ||
Enamine | EN300-1608966-0.1g |
5-(aminomethyl)thiophene-3-carboxylic acid |
503469-38-3 | 0.1g |
$804.0 | 2023-06-04 | ||
Enamine | EN300-1608966-100mg |
5-(aminomethyl)thiophene-3-carboxylic acid |
503469-38-3 | 100mg |
$804.0 | 2023-09-23 | ||
Enamine | EN300-1608966-5000mg |
5-(aminomethyl)thiophene-3-carboxylic acid |
503469-38-3 | 5000mg |
$2650.0 | 2023-09-23 | ||
Enamine | EN300-1608966-250mg |
5-(aminomethyl)thiophene-3-carboxylic acid |
503469-38-3 | 250mg |
$840.0 | 2023-09-23 |
5-(aminomethyl)thiophene-3-carboxylic acid Related Literature
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
Additional information on 5-(aminomethyl)thiophene-3-carboxylic acid
5-(Aminomethyl)Thiophene-3-Carboxylic Acid: A Comprehensive Overview
5-(Aminomethyl)thiophene-3-carboxylic acid, also known by its CAS number 503469-38-3, is a compound of significant interest in the fields of organic chemistry, materials science, and drug discovery. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and versatility in chemical synthesis. The molecule consists of a thiophene ring with a carboxylic acid group at the 3-position and an aminomethyl substituent at the 5-position, making it a valuable building block for various applications.
The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, is a fundamental structure in organic chemistry. The presence of the carboxylic acid group introduces acidity and reactivity, while the aminomethyl group adds nucleophilic character and potential for further functionalization. These features make 5-(aminomethyl)thiophene-3-carboxylic acid a versatile compound for designing new materials and pharmaceutical agents.
Recent studies have highlighted the potential of thiophene derivatives in the development of advanced materials, such as conductive polymers and organic semiconductors. For instance, researchers have explored the use of 5-(aminomethyl)thiophene-3-carboxylic acid as a precursor for synthesizing novel π-conjugated systems with enhanced electronic properties. These systems are promising candidates for applications in flexible electronics, photovoltaics, and sensors.
In the field of drug discovery, thiophene-containing compounds have gained attention due to their potential as kinase inhibitors and anti-inflammatory agents. The carboxylic acid group in 5-(aminomethyl)thiophene-3-carboxylic acid can serve as a site for bioisosteric replacement or conjugation with other pharmacophores, enabling the design of molecules with improved bioavailability and efficacy. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in inflammatory pathways.
The synthesis of 5-(aminomethyl)thiophene-3-carboxylic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. For example, one common approach involves the nucleophilic substitution of an appropriate thiophene derivative followed by oxidation to introduce the carboxylic acid group. Researchers have also explored green chemistry methods to enhance the sustainability and efficiency of these syntheses.
In terms of physical properties, 5-(aminomethyl)thiophene-3-carboxylic acid is characterized by its melting point, solubility in various solvents, and UV-vis absorption spectrum. These properties are critical for determining its suitability in different applications and for optimizing its performance in materials or biological systems.
From an environmental perspective, understanding the degradation pathways and toxicity profile of 5-(aminomethyl)thiophene-3-carboxylic acid is essential for ensuring its safe use in industrial and biomedical applications. Recent studies have investigated its biodegradation under aerobic conditions and its potential impact on aquatic ecosystems.
In conclusion, 5-(aminomethyl)thiophene-3-carboxylic acid, CAS No. 503469-38-3, is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and tunable properties make it an invaluable tool for researchers aiming to develop innovative materials and therapeutic agents. As research continues to uncover new insights into its chemistry and biology, this compound is poised to play an increasingly important role in advancing science and technology.
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